molecular formula C18H15BrClN3OS3 B12053084 N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 476484-61-4

N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B12053084
CAS No.: 476484-61-4
M. Wt: 500.9 g/mol
InChI Key: TVLCIUWFWDXWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of Thiadiazole Core: The 1,3,4-thiadiazole core can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with 4-bromo-2-methylaniline to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and thioether groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives are studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

    Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity.

    Materials Science: Thiadiazole derivatives can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-2-methylphenyl)-2-((5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(4-Chloro-2-methylphenyl)-2-((5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the specific combination of functional groups that confer distinct biological activities and chemical reactivity. The presence of both bromo and chloro substituents, along with the thiadiazole core, makes it a versatile compound for various applications.

Properties

CAS No.

476484-61-4

Molecular Formula

C18H15BrClN3OS3

Molecular Weight

500.9 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H15BrClN3OS3/c1-11-8-13(19)4-7-15(11)21-16(24)10-26-18-23-22-17(27-18)25-9-12-2-5-14(20)6-3-12/h2-8H,9-10H2,1H3,(H,21,24)

InChI Key

TVLCIUWFWDXWPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.